molecular formula C17H15Cl2NO3S B2394027 2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid CAS No. 339108-47-3

2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid

Cat. No.: B2394027
CAS No.: 339108-47-3
M. Wt: 384.27
InChI Key: NLAXYFXXANMKIZ-UHFFFAOYSA-N
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Description

2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid is a complex organic compound characterized by the presence of dichlorobenzyl, amino, oxo, phenylethyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid typically involves multiple steps:

    Formation of the dichlorobenzylamine intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with ammonia or an amine to form 2,4-dichlorobenzylamine.

    Coupling with phenylacetic acid: The dichlorobenzylamine is then reacted with phenylacetic acid under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the sulfanyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the oxo group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity to these targets, while the sulfanyl group can participate in redox reactions, potentially modulating the activity of the target proteins.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid: Shares the dichlorobenzyl group but lacks the amino, oxo, phenylethyl, and sulfanyl groups.

    Phenylacetic acid: Contains the phenylethyl group but lacks the dichlorobenzyl, amino, oxo, and sulfanyl groups.

    Thioglycolic acid: Contains the sulfanyl group but lacks the dichlorobenzyl, amino, oxo, and phenylethyl groups.

Uniqueness

2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-[(2,4-dichlorophenyl)methylamino]-2-oxo-1-phenylethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3S/c18-13-7-6-12(14(19)8-13)9-20-17(23)16(24-10-15(21)22)11-4-2-1-3-5-11/h1-8,16H,9-10H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAXYFXXANMKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=C(C=C(C=C2)Cl)Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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